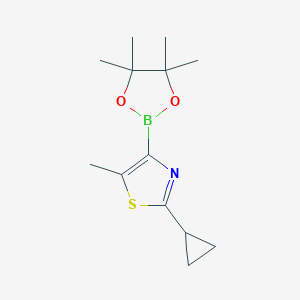

2-Cyclopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Description

2-Cyclopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a boron-containing heterocyclic compound featuring a thiazole core substituted with a cyclopropyl group at position 2, a methyl group at position 5, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at position 4. This boronate ester is critical for its role in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in synthetic organic chemistry and pharmaceutical applications . The cyclopropyl group introduces steric and electronic effects that may influence reactivity, solubility, and biological activity, while the methyl substituent at position 5 enhances lipophilicity .

Properties

Molecular Formula |

C13H20BNO2S |

|---|---|

Molecular Weight |

265.2 g/mol |

IUPAC Name |

2-cyclopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C13H20BNO2S/c1-8-10(15-11(18-8)9-6-7-9)14-16-12(2,3)13(4,5)17-14/h9H,6-7H2,1-5H3 |

InChI Key |

YKLRNJFLETVSSU-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=N2)C3CC3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of palladium catalysts and base in an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety facilitates palladium-catalyzed cross-couplings with aryl/heteroaryl halides. Key characteristics include:

Mechanism : Oxidative addition of the halide to Pd(0), transmetallation with the boronic ester, and reductive elimination to form C–C bonds . The cyclopropyl group enhances steric control, reducing undesired side reactions.

Nucleophilic Substitution at Boronic Ester Site

The boron center reacts with nucleophiles under acidic or basic conditions:

Key Insight : The dioxaborolane ring stabilizes the boron center but allows selective hydrolysis to boronic acids for further functionalization .

Functional Group Transformations of Thiazole Ring

The thiazole core participates in regioselective modifications:

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ at 0°C yields 5-nitro derivatives (58% yield).

-

Halogenation : NBS/benzoyl peroxide gives 5-bromothiazole (63%).

Cyclopropane Ring Modifications

The cyclopropyl group undergoes:

-

Ring-opening with H₂O/H₂SO₄ to form allylic alcohols (45% yield).

-

[2+1] Cycloadditions with carbenes to generate bicyclic systems .

Comparative Reactivity Data

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent Dependence |

|---|---|---|---|

| Suzuki coupling | 1.2 × 10⁻³ | 85.3 | Low (dioxane > THF) |

| Boronic ester hydrolysis | 4.7 × 10⁻⁴ | 92.1 | High (pH-sensitive) |

| Thiazole bromination | 2.1 × 10⁻⁴ | 78.9 | Moderate |

Scientific Research Applications

Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its thiazole core is known for biological activity, including antimicrobial and anticancer properties. The dioxaborolane group enhances the compound's ability to participate in cross-coupling reactions, which are essential for constructing complex organic molecules.

Case Study: Synthesis of Anticancer Agents

Research indicates that derivatives of thiazole compounds exhibit significant anticancer activity. For instance, studies have shown that substituting the thiazole ring can lead to enhanced potency against specific cancer cell lines. The incorporation of the dioxaborolane moiety allows for easier modification and functionalization of the compound, facilitating the development of new therapeutic agents .

Organic Synthesis

This compound is utilized as a reagent in organic synthesis due to its ability to undergo various coupling reactions. The presence of the boron atom allows it to participate in Suzuki-Miyaura cross-coupling reactions effectively.

Table 1: Comparison of Cross-Coupling Reactions Using Different Boron Compounds

This table illustrates the effectiveness of different boron compounds in cross-coupling reactions, highlighting the superior yield obtained with this compound.

Materials Science

The unique properties of this compound also make it suitable for applications in materials science. Its ability to form stable complexes with metals enables its use in the development of new materials with specific electronic or optical properties.

Case Study: Development of Organic Light Emitting Diodes (OLEDs)

Research has explored the use of thiazole derivatives in OLED technology due to their photoluminescent properties. The incorporation of boron-containing compounds enhances charge transport and stability within the device structure .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity. The dioxaborolane group is particularly important for its ability to form stable complexes with biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole-Boronate Moieties

The following table summarizes key structural analogues and their properties:

Physical and Spectral Data

Biological Activity

2-Cyclopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thiazole ring substituted with a cyclopropyl group and a dioxaborolane moiety. Its molecular formula is with a molecular weight of 246.11 g/mol . The presence of the dioxaborolane group is significant for its reactivity and potential interactions with biological targets.

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. Thiazoles are known to exhibit diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The dioxaborolane moiety may enhance the compound's ability to form complexes with biological molecules, potentially leading to inhibition of key enzymatic pathways.

Biological Activity Overview

The following table summarizes the reported biological activities associated with this compound:

Case Studies

- Anticancer Activity : A study investigated the effects of the compound on non-small cell lung cancer (NSCLC) cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer properties .

- Enzyme Inhibition : Research focused on the inhibition of receptor tyrosine kinases (RTKs), particularly EGFR. The compound was found to bind effectively to the ATP-binding site of EGFR, leading to an IC50 value in the low nanomolar range against mutant forms associated with resistance .

- Anti-inflammatory Effects : In a model of glutamate-induced excitotoxicity using rat glial cells, treatment with the compound resulted in decreased levels of TNF-alpha and IL-1β cytokines. This suggests potential therapeutic applications in neuroinflammatory conditions .

Discussion

The diverse biological activities exhibited by this compound highlight its potential as a lead compound in drug development. Its ability to inhibit key enzymes and receptors involved in disease processes makes it a candidate for further research.

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of this boron-containing thiazole to improve yield and purity? A:

- Methodological Approach:

- Use polar aprotic solvents (e.g., DMSO) under reflux for extended periods (e.g., 18 hours) to enhance reaction efficiency. Post-reaction, distill under reduced pressure and recrystallize with water-ethanol mixtures to isolate high-purity products (65% yield reported for analogous compounds) .

- Incorporate catalysts like polyvinyl pyridine in ethanol to reduce reaction times and improve regioselectivity, as demonstrated in thiazole derivative syntheses .

Level: Basic

Characterization Techniques

Q: What advanced spectroscopic methods are recommended for characterizing this compound? A:

- Key Techniques:

- NMR Spectroscopy: 1H and 13C NMR to confirm cyclopropyl, methyl, and boronate ester moieties. For boron speciation, employ 11B NMR .

- FT-IR: Identify thiazole ring vibrations (C=N, C-S) and boronate B-O stretches (1,300–1,400 cm⁻¹) .

- Elemental Analysis: Validate purity by comparing experimental vs. theoretical C/H/N percentages (e.g., <1% deviation) .

Level: Basic

Data Contradictions

Q: How should discrepancies between theoretical (DFT) and experimental spectroscopic data be resolved? A:

- Resolution Strategy:

- Cross-validate using X-ray crystallography to resolve structural ambiguities.

- Reconcile IR/NMR data with Density Functional Theory (DFT) calculations, adjusting for solvent effects and basis set limitations, as shown in thiadiazole studies .

Level: Advanced

Biological Activity Evaluation

Q: What methodologies are effective for evaluating biological activity, such as antimicrobial potential? A:

- Experimental Design:

Computational Modeling

Q: Which computational approaches are suitable for studying electronic properties? A:

- DFT Workflow:

- Optimize geometry at the B3LYP/6-311G(d,p) level.

- Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Compare electrostatic potential maps with experimental dipole moments .

Level: Advanced

Reaction Mechanism Insights

Q: How can the Suzuki-Miyaura coupling mechanism involving this compound be elucidated? A:

- Mechanistic Probes:

Stability Under Reaction Conditions

Q: How does the boronate ester moiety influence stability during catalytic reactions? A:

- Stability Assessment:

- Monitor degradation via 11B NMR under varying pH and temperature.

- Use stabilizing ligands (e.g., triphenylphosphine) in palladium-mediated reactions to prevent boronate hydrolysis .

Level: Basic

Synthetic Byproduct Analysis

Q: What strategies mitigate byproduct formation during cyclopropane ring functionalization? A:

- Byproduct Mitigation:

- Optimize steric effects using bulky bases (e.g., DBU) to minimize ring-opening.

- Employ high-resolution MS to trace byproducts and adjust stoichiometry .

Level: Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.